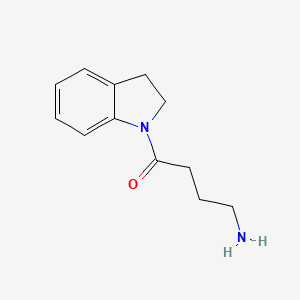

4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one

Description

The compound, identified by its IUPAC name 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one and molecular formula C₁₂H₁₆N₂O, represents a confluence of two historically significant chemical moieties: indoline (B122111) and butanone. nih.govvulcanchem.com Its structure features a butanone backbone attached to the nitrogen atom of an indoline ring, with an amino group terminating the butanoyl chain. This unique arrangement of functional groups provides a framework for diverse chemical interactions and potential biological activities, driving its relevance in investigational chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 216.27 g/mol |

| IUPAC Name | This compound |

The indoline scaffold, a saturated analog of the indole (B1671886) ring, is a privileged structure in medicinal chemistry and natural products. researchgate.net The indole nucleus itself is a cornerstone of numerous biologically active compounds, from the essential amino acid tryptophan to potent pharmaceuticals. researchgate.net Research into indoline and its derivatives has evolved significantly, driven by their presence in a vast number of natural products and their utility as synthetic intermediates. derpharmachemica.com Initially explored for their fundamental chemical properties, indolines are now recognized for their roles in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. derpharmachemica.comnih.gov This has led to extensive research into new synthetic methods for creating diverse indoline derivatives to explore their therapeutic potential.

Similarly, the butanone (or methyl ethyl ketone) framework and its derivatives are important in various chemical contexts. Derivatives of butanone are recognized as key intermediates in organic synthesis and are present in some pharmacologically active agents. uees.edu.ec For instance, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a well-studied compound in toxicology research. clockss.org The exploration of butanone derivatives in drug discovery has often focused on their role as linkers or functionalized side chains that can modulate the biological activity of a larger molecule.

The specific combination of the indoline ring with a 4-aminobutan-1-one side chain in the title compound creates a unique structural motif with potential for multifaceted chemical interactions. The indoline portion provides a rigid, bicyclic core that can be strategically substituted to influence properties like lipophilicity and target binding. nih.gov The amide linkage, formed by the acylation of the indoline nitrogen, introduces a planar, polar group that can participate in hydrogen bonding.

The terminal amino group on the butanoyl chain adds a basic center, which can be crucial for interactions with biological targets and can influence the compound's pharmacokinetic properties. The flexibility of the four-carbon chain allows the amino group to adopt various spatial orientations. This combination of a rigid aromatic-fused ring system, a hydrogen-bond-accepting carbonyl group, and a flexible basic side chain makes the this compound motif a compelling scaffold for designing molecules that can interact with specific biological receptors or enzymes. nih.gov The synthesis and evaluation of novel indoline derivatives with amino-containing side chains have been shown to yield compounds with potent antioxidant and anti-inflammatory activities. nih.gov

Table 2: Spectroscopic Data for this compound The following data is based on reported spectroscopic characterization of the compound. vulcanchem.com

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

|---|---|

| δ 8.19 (d, J=8.1 Hz, 1H) | δ 171.8 (C=O) |

| δ 7.23-7.17 (m, 2H) | δ 142.9 (Ar-C) |

| δ 7.03 (td, J=7.4, 1.0 Hz, 1H) | δ 132.0 (Ar-C) |

| δ 4.14 (t, J=8.5 Hz, 2H) | δ 127.4 (Ar-CH) |

| δ 3.16 (t, J=8.5 Hz, 2H) | δ 124.7 (Ar-CH) |

| δ 2.87 (t, J=6.9 Hz, 2H) | δ 123.6 (Ar-CH) |

| δ 2.51 (t, J=7.2 Hz, 2H) | δ 116.9 (Ar-CH) |

| δ 1.96 (p, J=7.0 Hz, 2H) | δ 48.9 (CH₂) |

| δ 1.58 (br s, 2H) | δ 40.2 (CH₂) |

| δ 35.1 (CH₂) | |

| δ 28.3 (CH₂) |

The comprehensive study of a complex organic molecule like this compound necessitates a multidisciplinary approach. The synthesis of such novel heterocyclic compounds is the foundational step, often involving multi-step reaction sequences. mdpi.com

Once synthesized, the structural elucidation and characterization of the compound are paramount. This is typically achieved through a combination of powerful analytical techniques. ijmr.net.in

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is indispensable for determining the precise connectivity of atoms. mdpi.com Infrared (IR) spectroscopy helps identify functional groups, while mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns. mdpi.com

Crystallographic Methods: When a crystalline solid can be obtained, X-ray crystallography provides unambiguous proof of the three-dimensional structure of the molecule.

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are increasingly used to predict molecular properties like stability, electronic structure, and spectroscopic data, which can complement experimental findings.

Following structural confirmation, the evaluation of the compound's properties, such as its potential biological activity, requires collaboration with other scientific disciplines like pharmacology and biochemistry. mdpi.com This integrated approach, combining synthetic chemistry, analytical chemistry, computational modeling, and biological screening, is essential for advancing our understanding and potential application of complex organic molecules. ijmr.net.in

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-(2,3-dihydroindol-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-8-3-6-12(15)14-9-7-10-4-1-2-5-11(10)14/h1-2,4-5H,3,6-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIKBIPTIKSIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Transformations of 4 Amino 1 2,3 Dihydro 1h Indol 1 Yl Butan 1 One and Its Derivatives

Direct Synthesis Approaches and Optimization

Direct synthesis of the target compound involves the formation of the indoline (B122111) ring system followed by or concurrent with the attachment of the butanone side chain.

A primary and versatile method for the synthesis of 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one involves a multi-step sequence centered around the acylation of a pre-formed indoline core. This approach offers good control over the final structure.

A general route would commence with the synthesis of 2,3-dihydro-1H-indole (indoline). Subsequently, the indoline nitrogen is acylated using a protected form of 4-aminobutyric acid, such as N-(tert-butoxycarbonyl)-4-aminobutyric acid. The use of a protecting group on the amino moiety of the butyric acid is crucial to prevent side reactions during the acylation step. Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate this amide bond formation. The final step involves the deprotection of the amino group, typically by treatment with an acid like trifluoroacetic acid (TFA) in the case of a Boc-protecting group, to yield the desired product.

Recent advancements in N-acylation of indoles have explored the use of thioesters as stable acyl sources, which can be a milder alternative to more reactive acyl chlorides. nih.govnih.gov This method has shown high chemoselectivity for N-acylation over C-acylation, which is a common challenge in indole (B1671886) chemistry. nih.gov The reaction often proceeds in the presence of a base like cesium carbonate. nih.gov

A plausible synthetic sequence is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Indoline, N-Boc-4-aminobutyric acid | EDC, DMAP, Dichloromethane | 1-(tert-butoxycarbonyl)-4-amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one |

| 2 | 1-(tert-butoxycarbonyl)-4-amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one | Trifluoroacetic acid, Dichloromethane | This compound |

Reductive amination represents another potential pathway to the target molecule, although it is less direct for this specific structure. This strategy would typically involve the reaction of a suitable indoline precursor bearing a carbonyl group with an amino-containing fragment, or vice versa. For instance, one could envision a reaction between indoline and a 4-oxobutylamine equivalent, followed by reduction of the resulting imine. However, the synthesis of the requisite aldehyde or ketone precursors can be challenging.

While direct reductive amination to form the final product in one step is not commonly reported, the principles of reductive amination are well-established for the synthesis of various amines and could be adapted. nih.gov For example, the synthesis of tryptamine (B22526) derivatives has been achieved using precursors of aminobutanal (B8533048) in Fischer indole synthesis, highlighting the utility of related strategies. researchgate.net

The Fischer indole synthesis is a cornerstone in the preparation of indole and, by extension, indoline scaffolds. byjus.comwikipedia.orgthermofisher.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

To apply this to the synthesis of a precursor for this compound, one could start with a substituted phenylhydrazine that would lead to a 4-aminoindole (B1269813) derivative after cyclization and subsequent reduction of the indole to an indoline. For example, a phenylhydrazone derived from a ketone that incorporates a protected amino group could be cyclized. The resulting indole would then be reduced to the corresponding indoline, for instance, by catalytic hydrogenation, before the acylation step as described in section 2.1.1.

The general mechanism of the Fischer indole synthesis proceeds through several key intermediates, including an enamine tautomer of the hydrazone, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, and the eventual elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.comwikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is critical for the success of the reaction. wikipedia.orgmdpi.com

| Step | Description | Starting Materials | Key Intermediates | Product |

| 1 | Phenylhydrazone formation | Phenylhydrazine, Ketone/Aldehyde | - | Phenylhydrazone |

| 2 | Acid-catalyzed cyclization | Phenylhydrazone | Enamine, Diimine, Aminoindoline | Indole derivative |

| 3 | Reduction | Indole derivative | - | Indoline derivative |

Divergent synthesis offers an efficient strategy to create a library of related compounds from a common intermediate. For the synthesis of 4-aminoindoline derivatives, a divergent approach could begin with a suitably functionalized indole or indoline core that allows for the introduction of various substituents at the 4-position.

Recent research has focused on the divergent synthesis of 4-amino indoles, which can then be reduced to the corresponding indolines. rsc.org One such method involves a tandem reaction of 2-alkynylanilines that proceeds through oxidative dearomatization, imine exchange, and a cascade 1,4-addition/cyclization/aromatization sequence. rsc.org This allows for the introduction of an amino group at the C4 position. The resulting 4-aminoindole can then be N-acylated with the desired butanoyl side chain, followed by reduction of the indole ring to the indoline.

Controllable cyclization reactions, for example, using copper or gold catalysts with azido-diynes, can also lead to a divergent synthesis of different N-heterocyclic scaffolds, including those that could serve as precursors to the target molecule. nih.gov

Stereoselective Synthesis and Chiral Induction

The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters. However, the introduction of substituents on the indoline ring or the butanone side chain could create chiral centers, making enantioselective synthesis a relevant consideration for its derivatives.

For the synthesis of chiral indoline derivatives, several enantioselective methods have been developed. These include catalytic indolization strategies that can construct chiral substituted indoles, which can then be reduced to indolines. snnu.edu.cn Chiral phosphoric acid catalysis has been successfully employed for the enantioselective synthesis of indole-based unnatural α-amino acid derivatives. nih.gov Furthermore, asymmetric N-acylation reactions catalyzed by chiral isothioureas can produce N-N axially chiral indole derivatives. rsc.org

Should a chiral derivative of this compound be desired, for instance, with a substituent at the 2- or 3-position of the indoline ring, these enantioselective methods could be adapted to control the stereochemistry of the newly formed chiral center(s).

Diastereoselective Approaches for Substituted Indoline Rings

The synthesis of structurally diverse and stereochemically defined indoline frameworks is a cornerstone for accessing a wide range of complex molecules, including derivatives of this compound. Diastereoselective approaches are critical for controlling the three-dimensional arrangement of substituents on the indoline ring, which profoundly influences the molecule's properties.

Chemoenzymatic processes have emerged as a powerful tool for achieving high diastereoselectivity. One notable strategy involves the kinetic resolution of racemic 2,3-disubstituted indolines. nih.gov In this approach, racemic indolines, prepared through methods like Fischer indolization followed by diastereoselective reduction, are subjected to enzymatic acylation. The combination of Candida antarctica lipase (B570770) type A with an acyl donor can achieve excellent stereodiscrimination, allowing for the separation of diastereomers. nih.gov

Cascade reactions provide another elegant route to diastereomerically enriched indolines. An unprecedented dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction has been developed to create complex indoline-embedded tetracycles with high diastereoselectivity. acs.org Similarly, transition-metal-free cascade reactions of tryptamine-derived isocyanides and ynones have been shown to construct structurally unusual polycyclic spiroindolines with excellent diastereoselectivity. rsc.org Palladium-catalyzed interceptive decarboxylative benzylic cycloaddition (IDBC) of benzoxazinanones with sulfur ylides also enables a highly diastereoselective synthesis of trifluoromethyl-substituted indolines. organic-chemistry.org

These advanced methodologies underscore the importance of precise stereochemical control in the synthesis of complex indoline structures.

Table 1: Comparison of Diastereoselective Methods for Indoline Synthesis

| Method | Key Features | Substrates | Outcome |

|---|---|---|---|

| Chemoenzymatic Resolution | Kinetic resolution using lipases. nih.gov | Racemic 2,3-disubstituted indolines | Separation of diastereomers with high stereodiscrimination. nih.gov |

| Cascade Reaction | Dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade. acs.org | Indole derivatives and tethered nucleophiles | Indoline-embedded tetracycles with high diastereoselectivity. acs.org |

Precursor Chemistry and Intermediate Reactivity

The synthesis of this compound relies on the careful preparation and coupling of key precursors. Understanding the chemistry of these intermediates is fundamental to developing efficient synthetic routes.

Synthesis and Transformation of Key Indoline and Butanone Intermediates

The core structure of the target molecule is assembled from two primary building blocks: an indoline ring and a 4-aminobutanoyl side chain.

Indoline Intermediates: The indoline moiety can be synthesized through various routes. A common method is the reduction of a corresponding indole. For instance, indoline-2-carboxylic acid can be obtained via the reduction of indole-2-carboxylic acid. researchgate.net More complex substituted indolines are accessible through modern catalytic methods, such as the palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in protected β-arylethylamine substrates. organic-chemistry.org Another approach involves the cyclization of 2-methyl-3-nitroaniline (B147196) derivatives to form a 4-nitroindoline, which serves as a precursor to a 4-aminoindoline following nitro group reduction. google.com

Butanone Intermediates: The 4-aminobutanoyl side chain is typically derived from precursors like 4-aminobutanoic acid or 4-amino-1-butanol. chemicalbook.com The synthesis often involves protecting the amino group, activating the carboxylic acid (or oxidizing the alcohol to a carboxylic acid and activating it), and then coupling it with the indoline nitrogen. The activation is crucial for the subsequent acylation step.

The final transformation involves the coupling of these two key intermediates. This is typically achieved through an N-acylation reaction, where the nucleophilic nitrogen of the indoline ring attacks an activated form of a 4-(protected-amino)butanoic acid, such as an acyl chloride or a thioester, to form the final amide bond. nih.gov

Chemical Reactivity Profiles of Precursor Compounds

The reactivity of the precursor compounds dictates the conditions required for the successful synthesis of the target molecule.

Indoline Reactivity: The indoline nucleus contains a secondary amine, which is nucleophilic. The primary site of reactivity for the purpose of this synthesis is the nitrogen atom (N-acylation). While indoles can undergo electrophilic substitution at the C3 position (Friedel-Crafts acylation), the saturated nature of the indoline pyrrole (B145914) ring directs acylation to the nitrogen atom. researchgate.netresearchgate.net The nucleophilicity of the indoline nitrogen is sufficient to react with activated acylating agents, a property exploited in kinetic resolutions via catalytic N-acylation. nih.gov

Acylating Agent Reactivity: The 4-(protected-amino)butanoyl moiety must be activated to facilitate the acylation of the indoline. The use of highly reactive acyl chlorides is a common strategy, though this can sometimes lead to poor functional group tolerance. nih.gov Milder, more stable acyl sources like thioesters have been successfully employed for the chemoselective N-acylation of indoles and related heterocycles, offering a more controlled reaction profile. nih.gov The choice of the protecting group on the amino function of the butanoyl chain is also critical to prevent side reactions and must be easily removable in a final step. The heterocyclic moiety of related madindoline compounds has been shown to form thiol adducts, indicating potential for side reactions depending on the specific substituents and reagents used. nih.gov

Reaction Mechanism Elucidation in Synthetic Pathways

Investigating the reaction mechanisms provides critical insights into optimizing reaction conditions and improving the efficiency of the synthesis of this compound.

Mechanistic Investigations of Coupling and Cyclization Reactions

Coupling (Acylation) Mechanism: The key coupling step is the N-acylation of the indoline ring. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the indoline nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated 4-aminobutanoyl precursor. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., a chloride ion from an acyl chloride) to form the stable amide product. Mechanistic studies on related N-acylations have highlighted the importance of bases, which deprotonate the indoline nitrogen, increasing its nucleophilicity and facilitating the reaction. nih.gov

Cyclization Mechanisms: The mechanisms for forming the precursor indoline ring are varied. For palladium-catalyzed C-H amination reactions, the mechanism is believed to involve the formation of a palladacycle intermediate followed by reductive elimination to form the C-N bond and close the ring. organic-chemistry.org In classical methods like the Fischer indole synthesis (which can be a precursor to indolines via reduction), the mechanism involves the acid-catalyzed rearrangement of a phenylhydrazone. nih.gov

Role of Catalysts and Solvent Systems in Synthetic Efficiency

Catalysts: In the synthesis of the indoline precursors, transition metals like palladium are often used to catalyze C-H activation and C-N bond formation, enabling efficient intramolecular cyclization. organic-chemistry.orgmdpi.com For the key N-acylation step, the reaction is often base-catalyzed. Bases such as cesium carbonate (Cs₂CO₃) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) can be employed. nih.govacs.org Cs₂CO₃ is believed to play a crucial role in the N-acylation process using thioesters, with no product forming in its absence. nih.gov Non-enzymatic chiral acylation catalysts have also been developed for the kinetic resolution of indolines, demonstrating the power of tailored catalysts to achieve stereocontrol. nih.gov

Table 2: Influence of Catalysts and Solvents on Acylation/Indoline Synthesis

| Reaction Type | Catalyst | Solvent | Effect on Efficiency |

|---|---|---|---|

| N-Acylation of Indole | Cs₂CO₃ | - | Essential for reaction with thioester acyl source; no product without it. nih.gov |

| C-Acylation of Indole | Zinc Oxide | Ionic Liquid ([BMI]BF₄) | Provides good to high yields under mild conditions. researchgate.net |

| Indole Synthesis | Copper(I) iodide | EtOAc or 2-MeTHF | Enables efficient one-pot cascade reaction in renewable solvents. acs.org |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Complex Structure Assignment

Spectroscopic techniques are indispensable for probing the molecular structure of 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one in various states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformational Preferences

High-resolution NMR spectroscopy would be the primary tool for determining the connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra would provide a wealth of information.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals for the protons in the indoline (B122111) and butanone moieties. The aromatic protons of the indoline ring would likely appear in the downfield region (δ 6.5-8.0 ppm). The methylene (B1212753) protons of the dihydro-indole ring and the butanone chain would exhibit characteristic multiplets in the aliphatic region (δ 1.5-4.0 ppm). The position and splitting patterns of these signals would be crucial for confirming the substitution pattern and discerning conformational preferences of the flexible butyl chain. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would complement the proton NMR data by providing the number of unique carbon environments. The carbonyl carbon of the butan-1-one group is expected to have a characteristic chemical shift in the range of δ 190-210 ppm. Aromatic carbons of the indoline ring would resonate between δ 110-150 ppm, while the aliphatic carbons would appear in the upfield region.

A hypothetical data table for the predicted ¹H NMR chemical shifts is presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Indoline) | 6.5 - 8.0 | Multiplets |

| CH₂ (Indoline) | 2.8 - 3.2 | Multiplets |

| CH₂ (Indoline) | 3.8 - 4.2 | Multiplets |

| CH₂ (Butanone, adjacent to C=O) | 2.5 - 2.9 | Triplet |

| CH₂ (Butanone, adjacent to CH₂) | 1.8 - 2.2 | Multiplet |

| CH₂ (Butanone, adjacent to NH₂) | 2.9 - 3.3 | Multiplet |

| NH₂ | 1.0 - 3.0 | Broad Singlet |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, would be utilized to identify the key functional groups present in this compound.

Expected FT-IR Spectral Data: The FT-IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amine group would be expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C-N stretching vibrations would also be present in the fingerprint region.

A summary of expected characteristic FT-IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Ketone (C=O) | Stretching | 1680 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1180 - 1360 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the exact molecular weight and to gain insights into the compound's structure through its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the molecular formula of C₁₂H₁₆N₂O.

Expected Fragmentation Pattern: Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. Key fragmentation pathways could include cleavage of the bond between the carbonyl group and the indoline ring, as well as cleavage of the butyl chain. The resulting fragment ions would provide further evidence for the proposed structure. For instance, a fragment corresponding to the indolinoyl cation would be a strong indicator of the core structure.

Solid-State Structural Determination

To understand the molecule's three-dimensional arrangement in the solid state, crystallographic and polymorphism studies are crucial.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Insights

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique would provide detailed information on bond lengths, bond angles, and torsion angles. This analysis would unambiguously establish the conformation of the butanone side chain relative to the indoline ring system and reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Solution-State Conformational Dynamics

The flexibility of the butanoyl side chain, coupled with the restricted rotation around the N-C(O) amide bond, results in a dynamic equilibrium of conformers in solution. Understanding these dynamics is crucial for comprehending the molecule's interactions in a biological context.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes that occur on the NMR timescale. For this compound, the most significant dynamic process is the hindered rotation about the N-C(O) bond, which leads to the interconversion of E and Z rotamers.

At room temperature, the rate of this rotation is often slow enough to cause broadening of signals for nuclei in proximity to the amide bond, particularly the protons on the carbons adjacent to the indoline nitrogen (H-7 and the methylene group of the butanoyl chain). As the temperature is increased, the rate of rotation increases, leading to the coalescence of separate signals for the two rotamers into a single, time-averaged signal. Conversely, at lower temperatures, the exchange rate slows, and distinct signals for each rotamer can be resolved.

The rate of exchange at the coalescence temperature (Tc) can be determined using the Eyring equation, which allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. Studies on analogous N-acylated heterocycles, such as N-acylindoles and N-acylpiperidines, have reported rotational barriers in the range of 15-20 kcal/mol. scielo.org.mx

Table 1: Hypothetical Variable-Temperature ¹H NMR Data for Protons Adjacent to the Amide Linkage

| Temperature (K) | H-7 Signal (ppm) | N-CH₂ Signal (ppm) | Appearance |

| 250 | 7.95 (major), 7.65 (minor) | 4.15 (major), 3.95 (minor) | Two distinct sets of sharp signals |

| 298 | 7.80 | 4.05 | Broad signals |

| 330 | 7.75 | 4.00 | Coalescence |

| 370 | 7.70 | 3.98 | Sharp, averaged signal |

Note: This data is illustrative and based on typical values for N-acylated indolines.

From a hypothetical coalescence temperature of 330 K for the H-7 proton signals (separated by approximately 0.3 ppm or 180 Hz on a 600 MHz spectrometer), the free energy of activation (ΔG‡) can be estimated to be approximately 16.5 kcal/mol. This value is consistent with the energy barriers observed for similar N-acylated five-membered heterocyclic systems. scielo.org.mx

The presence of both a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the amide carbonyl oxygen) in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: In non-polar solvents, it is plausible that an intramolecular hydrogen bond forms between the terminal amino group (-NH₂) and the carbonyl oxygen (C=O). This would result in the formation of a seven-membered ring, a stable conformation in many flexible molecules. This type of interaction can be detected using infrared (IR) spectroscopy by observing the N-H stretching frequencies. A red shift (shift to lower wavenumber) of the N-H stretching band compared to a non-hydrogen-bonded primary amine is indicative of such an interaction.

Intermolecular Hydrogen Bonding: In protic solvents or in the solid state, intermolecular hydrogen bonds are likely to dominate. The amino group can act as a hydrogen bond donor to solvent molecules or to the carbonyl oxygen of another molecule. Similarly, the carbonyl oxygen can act as a hydrogen bond acceptor from solvent molecules or the amino group of a neighboring molecule. These intermolecular interactions can lead to the formation of dimers or larger aggregates in solution.

IR spectroscopy is a key tool for analyzing these hydrogen bonding networks. The C=O stretching frequency (Amide I band) is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent), the Amide I band for a tertiary amide typically appears around 1650-1670 cm⁻¹. spcmc.ac.in When the carbonyl oxygen participates in a hydrogen bond, this band shifts to a lower frequency (red shift). The N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region for a "free" amine, will also broaden and shift to lower wavenumbers upon involvement in hydrogen bonding. msu.edu

Table 2: Expected IR Absorption Frequencies for Hydrogen Bonding Analysis

| Functional Group | Vibration Mode | Expected Frequency (Free) | Expected Frequency (H-Bonded) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 cm⁻¹ | 3100-3350 cm⁻¹ (broad) |

| C=O (Amide) | Stretch (Amide I Band) | ~1660 cm⁻¹ | 1630-1650 cm⁻¹ |

The balance between intra- and intermolecular hydrogen bonding is highly dependent on the solvent and the concentration of the compound. In dilute solutions of non-polar solvents, intramolecular hydrogen bonding is more likely, whereas in concentrated solutions or in polar, protic solvents, intermolecular hydrogen bonds will be the predominant interactions.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on its electronic structure. These methods provide a detailed picture of electron distribution, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is highly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation of 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved.

Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties. Furthermore, DFT allows for the prediction of spectroscopic properties. By calculating vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which helps in the characterization of the compound by matching computed frequencies with experimental data. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in structural elucidation.

Illustrative DFT-Calculated Properties for this compound This table contains hypothetical data for illustrative purposes to show the type of results generated by DFT calculations.

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -689.12345 | The total electronic energy of the optimized molecule, indicating its stability. |

| Dipole Moment (Debye) | 3.45 D | A measure of the molecule's overall polarity, influencing solubility and intermolecular interactions. |

| Key Vibrational Frequency (cm⁻¹) | 1650 cm⁻¹ | Predicted stretching frequency for the carbonyl (C=O) group, a key feature in an IR spectrum. |

| ¹H NMR Chemical Shift (ppm) | 7.2 ppm | Predicted chemical shift for an aromatic proton on the indoline (B122111) ring. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. From these energies, other reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further characterize the molecule's behavior in chemical reactions.

Illustrative FMO and Reactivity Descriptors for this compound This table contains hypothetical data for illustrative purposes.

| Descriptor | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.20 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.35 | Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability. |

| Hardness (η) | 2.675 | Measures resistance to change in electron distribution. |

| Softness (S) | 0.374 | The reciprocal of hardness; indicates how easily the molecule will undergo electronic changes. |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of one molecule (the ligand) to a second (the receptor), such as a protein or enzyme. This method is crucial in drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., receptors, enzymes)

For this compound, molecular docking can be used to simulate its interaction with the binding site of various biological macromolecules. The process involves placing the flexible ligand into the active site of a rigid or flexible receptor and calculating the most stable binding conformations. The results are typically ranked using a scoring function that estimates the binding affinity, often expressed in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

Investigation of Dopamine (B1211576) Receptor Subtype Interactions

Dopamine receptors, which are G protein-coupled receptors, are prominent targets in the central nervous system for treating a range of neurological and psychiatric disorders. Given the structural motifs present in this compound, investigating its interaction with dopamine receptor subtypes (e.g., D1, D2, D3, D4) is of significant interest.

Molecular docking studies can model the binding of this compound into the ligand-binding pocket of different dopamine receptor subtypes. Such studies can predict whether the compound is likely to act as an agonist or antagonist by identifying its specific interactions with key amino acid residues that are known to be critical for receptor activation or inhibition. For example, the formation of a hydrogen bond with a specific serine residue in the D2 receptor is a known determinant of ligand binding and function.

Illustrative Docking Results with Dopamine D2 Receptor This table contains hypothetical data for illustrative purposes.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity, suggesting stable interaction with the receptor. |

| Interacting Residues | Asp114, Ser193, Phe389 | Key amino acids in the D2 receptor binding pocket predicted to interact with the ligand. |

| Key Interactions | H-bond with Asp114 | A hydrogen bond with Aspartic Acid 114, a crucial interaction for many D2 receptor ligands. |

Analysis of Enzyme Active Site Recognition and Inhibition Mechanisms

Beyond receptors, enzymes are another major class of drug targets. Enzyme inhibitors can modulate biological pathways and are used to treat numerous diseases. Molecular docking can be employed to analyze how this compound recognizes and binds to the active site of a target enzyme.

These simulations can help elucidate the potential mechanism of enzyme inhibition. For instance, if the compound binds directly in the active site where the natural substrate would bind, it suggests a competitive inhibition mechanism. If it binds to a different location (an allosteric site) and induces a conformational change that affects the active site, it points towards a non-competitive mechanism. The analysis of binding poses and interactions provides a rational basis for designing more potent and selective enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Identification of Key Pharmacophoric Elements

Without access to specific research on "this compound," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and publication in the field of computational chemistry would be necessary to provide the detailed analysis requested.

Biological Activity and Molecular Mechanism Investigations in Vitro and Cellular Studies

Exploration of Receptor Modulatory Activities

There is currently no available data from in vitro assays to suggest how 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one interacts with neurotransmitter receptors or ligand-gated ion channels.

In Vitro Assays for Neurotransmitter Receptor Binding (e.g., Dopamine (B1211576) Receptors, GABA-A Receptors)

No studies have been published that detail the binding affinity of this compound for dopamine receptors, GABA-A receptors, or any other neurotransmitter receptor. Without such studies, its potential to act as an agonist, antagonist, or modulator at these sites is unknown.

Ligand-Gated Ion Channel Modulation Studies

Similarly, the scientific literature lacks any research on the effects of this compound on ligand-gated ion channels. It is therefore not possible to determine if it can modulate the activity of channels such as nicotinic acetylcholine (B1216132) receptors or serotonin (B10506) type 3 receptors.

Enzyme Interaction and Modulation Studies

The potential for this compound to interact with and modulate the activity of various enzymes has not been explored in any published research.

In Vitro Enzymatic Inhibition Assays

No data from in vitro enzymatic inhibition assays are available for this compound. Its capacity to inhibit the function of any enzyme remains uninvestigated.

Characterization of Binding to Specific Enzyme Classes (e.g., Oxidoreductases, DNA Gyrase)

There are no reports characterizing the binding of this compound to specific classes of enzymes like oxidoreductases or DNA gyrase.

Cellular Biological Responses

In the absence of in vitro studies, there is also a complete lack of information regarding the effects of this compound on cellular systems. Research into its cellular biological responses, such as effects on cell viability, proliferation, signaling pathways, or gene expression, has not been docu

Neuroprotective Effects in Cellular Models of Oxidative Stress

The neuroprotective potential of indole-based compounds, structurally related to this compound, has been evaluated in cellular models of oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to cellular injury and neurodegenerative disorders. nih.gov

In one study, the protective effects of a series of synthetic indole (B1671886)–phenolic compounds were assessed in human neuroblastoma SH-SY5Y cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress. Treatment with H₂O₂ alone resulted in a significant decrease in cell viability to 52.28 ± 1.77%. However, pre-treatment with the indole derivatives markedly attenuated this cytotoxicity, preserving cell viability. For instance, compound 21 demonstrated the most significant protective effect, maintaining cell viability at 89.41 ± 5.03%. nih.gov

Furthermore, these compounds were shown to significantly inhibit the intracellular production of ROS induced by H₂O₂. This antioxidant activity is a key mechanism behind their neuroprotective properties, as they effectively neutralize harmful ROS. nih.gov The table below summarizes the neuroprotective activity of several indole-based compounds against H₂O₂-induced cytotoxicity in SH-SY5Y cells.

| Compound | Cell Viability (%) vs. H₂O₂ Control |

|---|---|

| 12 | 79.98 ± 3.15 |

| 13 | 76.93 ± 6.11 |

| 14 | 76.18 ± 0.74 |

| 20 | 83.69 ± 3.22 |

| 21 | 89.41 ± 5.03 |

| 22 | 83.59 ± 1.83 |

Modulation of Neuronal Activity in Brain Slice Preparations (e.g., GABA uncaging)

Indole-2-carboxamides, for example, have been identified as allosteric modulators of the cannabinoid CB1 receptor, which is often co-localized and interacts with GABAergic systems. nih.gov Furthermore, various natural and synthetic indole derivatives have been shown to modulate GABAₐ receptor activity, exhibiting either positive or negative allosteric modulation. scirp.org This suggests that compounds containing the indole moiety, such as this compound, have the potential to influence neuronal activity by interacting with GABAergic transmission. However, specific experimental evidence from brain slice preparations is required to confirm this hypothesis.

Antiproliferative Activity in Tumor Cell Lines

A number of studies have highlighted the antiproliferative activity of various indole derivatives against a range of cancer cell lines, suggesting the potential of this chemical scaffold in the development of novel anticancer agents. frontiersin.orgmdpi.com

For instance, a series of novel indole derivatives were synthesized and evaluated for their cytotoxic activity against three human cancer cell lines: hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and cervical adenocarcinoma (HeLa). One particular compound, 1c , demonstrated significant antiproliferative effects with LC₅₀ values of 0.9 µM, 0.55 µM, and 0.50 µM for HepG2, MCF-7, and HeLa cells, respectively. frontiersin.org Importantly, these compounds showed significantly less cytotoxicity against normal human embryonic kidney (HEK-293), liver (LO2), and lung (MRC5) cell lines, indicating a degree of selectivity for cancer cells. frontiersin.org

Another study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which can be considered structurally related to substituted indoles, also reported potent antiproliferative activity. mdpi.com Several of these compounds exhibited GI₅₀ values in the nanomolar range against a panel of four cancer cell lines, outperforming the reference drug erlotinib. mdpi.com The table below presents the antiproliferative activity of selected indole derivatives.

| Compound | Cell Line | LC₅₀ (µM) |

|---|---|---|

| 1c | HepG2 | 0.9 |

| MCF-7 | 0.55 | |

| HeLa | 0.50 |

Impact on Cellular Signaling Pathways (e.g., Metabolomics in Treated Cell Lines)

Metabolomics studies on cell lines treated with indole derivatives have provided insights into their impact on cellular signaling pathways. These studies analyze the global changes in small-molecule metabolites within a biological system in response to a stimulus, such as treatment with a chemical compound. nih.gov

In the context of cancer cells, metabolomic profiling of acute myeloid leukemia (AML) cell lines treated with drugs that induce apoptosis or differentiation revealed significant alterations in cellular metabolism. plos.org These changes included effects on the tricarboxylic acid (TCA) cycle intermediates, which are consistent with the generation of reactive oxygen species (ROS) and the subsequent downstream signaling events that lead to cell death or differentiation. plos.org

Furthermore, metabolomic analyses of Chinese Hamster Ovary (CHO) cells have shown that tryptophan catabolism produces various indole metabolites that can accumulate in the culture medium and potentially inhibit cell growth. nih.gov This highlights the ability of indole derivatives to influence fundamental cellular processes such as cell proliferation and metabolism. The specific metabolic pathways affected by this compound would require targeted metabolomics studies on treated cell lines.

Investigations into Broad Pharmacological Potentials

Assessment of Anti-inflammatory Properties in Cellular Systems

The anti-inflammatory potential of indoline (B122111) derivatives has been investigated in cellular systems. A study on novel indoline carbamates demonstrated their ability to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages and mouse peritoneal macrophages. nih.gov

Specifically, these compounds were found to decrease the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) at very low concentrations (1-10 pM). nih.gov The mechanism of action for one of the compounds was linked to a decrease in the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and an increase in the degradation of IκBα, which is an inhibitor of the pro-inflammatory transcription factor NF-κB. nih.gov

Similarly, a study on oleanolic acid indole derivatives showed potent anti-inflammatory effects in a LPS-induced BV2 microglial cell inflammation model. These compounds inhibited the production of NO and pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α, while upregulating the anti-inflammatory cytokine IL-10. nih.govresearchgate.net This anti-inflammatory activity was attributed to the inhibition of NF-κB, MAPKs, and PI3K/Akt signaling pathways. nih.gov

Antimicrobial Effects against Bacterial Strains (In Vitro)

The antimicrobial properties of compounds containing butanone and amine functionalities have been documented. For instance, various butane-type lignans (B1203133) have demonstrated both antibacterial and antifungal activity against a range of microorganisms. researchgate.net

While specific data for this compound is limited, the broader class of indole derivatives has been explored for antimicrobial potential. The structural features of an amino group and a butanone chain attached to an indole ring suggest that the compound may exhibit antimicrobial effects. Further in vitro screening against a panel of bacterial strains would be necessary to determine its specific antimicrobial spectrum and potency. The table below shows the minimum inhibitory concentrations (MICs) of oregano essential oil, a natural product with known antimicrobial components, against common bacterial strains as a reference for antimicrobial efficacy. mdpi.com

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.90 |

| Escherichia coli | 0.49 |

Structure Activity Relationship Sar Studies and Analog Design

Systematic Exploration of Structural Modifications

The systematic modification of the 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one scaffold allows researchers to probe the molecular interactions between the compound and its biological targets. By observing how changes in the chemical structure affect the biological response, a detailed map of the pharmacophore can be constructed.

The indoline (B122111) ring is a common scaffold in medicinal chemistry, and its substitution pattern can profoundly influence a compound's biological profile. researchgate.net The aromatic portion of the indoline ring is amenable to electrophilic substitution, allowing for the introduction of a wide variety of functional groups at positions 4, 5, 6, and 7. semanticscholar.orgresearchgate.net

Research on related indole (B1671886) and indoline derivatives has demonstrated that both the position and the electronic nature of substituents are critical. For instance, studies on indole-2-carboxylic acid derivatives showed that substitutions at the 4-position of the ring were generally unfavorable for activity. researchgate.net Conversely, the introduction of a methoxy (B1213986) group at the 7-position was found to be the most favorable among the positions tested. researchgate.net

The electronic properties of the substituents play a significant role. In studies involving diindolylmethanes, both electron-donating groups (like methoxy) and electron-withdrawing groups (like fluoro, bromo, and cyano) on the indole ring were well-tolerated and, in many cases, led to good or excellent yields and potent biological activity. nih.gov For example, in a series of compounds tested for cannabinoid receptor affinity, a 5,6-difluoro-substituted derivative showed slightly improved binding affinity compared to the unsubstituted lead compound. nih.gov Fluorine substitution, in particular, can be used to modulate the pKa of nearby nitrogen atoms and can block sites of metabolism, thereby altering the pharmacokinetic profile of a compound. cambridgemedchemconsulting.com

The following table summarizes the observed effects of various substituents on the biological activity of indole/indoline-based compounds from related studies.

| Position on Indoline Ring | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Position 4 | Various | Generally unfavorable; decreased potency | researchgate.net |

| Position 5 | Methoxy (OMe) | Well-tolerated; maintained or slightly improved activity | nih.gov |

| Position 5, 6 | Difluoro (di-F) | Slightly improved binding affinity | nih.gov |

| Position 6 | Fluoro (F) | Well-tolerated; led to excellent yields in synthesis | nih.gov |

| Position 7 | Methoxy (OMe) | Favorable; increased potency | researchgate.net |

| Position 7 | Bromo (Br) | Maintained binding affinity | nih.gov |

The four-carbon butanone chain acts as a linker between the indoline scaffold and the terminal amino group. Its length, rigidity, and composition are critical for correctly positioning the key interacting moieties within the target's binding site. Modifications to this chain can significantly alter binding affinity and selectivity.

Chain Length: Altering the length of the alkyl chain can directly impact the distance between the indoline ring and the amino group. Shortening the chain (e.g., to a propanone or ethanone (B97240) derivative) or lengthening it (e.g., to a pentanone derivative) would change the spatial relationship between these two key functional groups. If the target protein has specific hydrogen bond donors/acceptors or hydrophobic pockets at a defined distance, any deviation from the optimal four-carbon length could lead to a significant loss of potency.

Chain Rigidity: The flexibility of the butanone chain allows the molecule to adopt various conformations to fit into the binding pocket. However, introducing rigid elements can lock the molecule into a more bioactive conformation, thereby reducing the entropic penalty of binding and increasing affinity. This can be achieved by incorporating double bonds to create an unsaturated chain or by introducing small rings, such as a cyclopropane (B1198618) group, within the linker.

Introduction of Heteroatoms: Replacing one of the methylene (B1212753) (-CH2-) groups in the chain with a heteroatom, such as an oxygen (to form an ether) or a nitrogen (to form an amine), would drastically change the polarity and hydrogen bonding capacity of the linker. Such a modification could introduce new, favorable interactions with the target protein but could also lead to unfavorable steric or electronic clashes.

The primary amino group at the terminus of the butanone chain is a key functional group, likely involved in crucial interactions with the biological target. As a primary amine, it can act as a hydrogen bond donor. At physiological pH, it will be protonated to form a positively charged ammonium (B1175870) ion, which can then form strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, in the target's binding site.

The importance of the amino group is highlighted in studies of other pharmacologically active agents. For example, in a series of synthetic cathinones, modifications to the N-terminal amino group had a profound impact on their activity as dopamine (B1211576) transporter (DAT) inhibitors. nih.govresearchgate.net The potency for inhibiting DAT increased as the substitution on the amino group expanded from a simple methyl group to larger groups like ethyl or a pyrrolidine (B122466) ring. nih.govresearchgate.net This demonstrates that the nature of the amino group and its substituents is a critical determinant of both potency and selectivity.

The unique chemical properties of a terminal α-amino group, such as its pKa value (typically around 8.0), differentiate it from the more basic ε-amino groups found on lysine (B10760008) residues (pKa ≈ 10.5). mdpi.com This difference in basicity means that at physiological pH (~7.4), the terminal amino group is more readily available for specific interactions, making it a prime target for modification in analog design. mdpi.com

The following table, based on analogous findings in synthetic cathinones, illustrates how modifications to a terminal amino group can modulate transporter affinity.

| Amino Group Substitution | Effect on Dopamine Transporter (DAT) Potency | Reference |

|---|---|---|

| Methyl (Secondary Amine) | Baseline Potency | nih.govresearchgate.net |

| Ethyl (Secondary Amine) | Increased Potency | nih.govresearchgate.net |

| Pyrrolidine Ring (Tertiary Amine) | Further Increased Potency | nih.govresearchgate.net |

| Piperidine Ring (Tertiary Amine) | High Potency | nih.govresearchgate.net |

Design Principles for Novel Analogues

Based on the foundational SAR data, several advanced medicinal chemistry strategies can be employed to design novel analogs of this compound with superior properties.

Amide Bond Bioisosteres: The N-acyl bond connecting the indoline ring to the butanone chain is an amide. Amide bonds can be susceptible to hydrolysis by metabolic enzymes. Replacing this amide with a more stable bioisostere, such as a 1,2,4-triazole, 1,2,4-oxadiazole, or imidazole, can enhance metabolic stability while mimicking the hydrogen bonding properties of the original amide. drughunter.comnih.govnih.gov This strategy has been successfully used to develop inhibitors with improved oral bioavailability. nih.gov

Indoline Ring Bioisosteres: The indoline ring itself can be replaced. For example, replacing the nitrogen atom with a carbon would yield a tetralone derivative, while replacing the entire bicyclic system with another, such as an indazole or benzimidazole, could lead to novel compounds with different activity profiles.

Amino Group Bioisosteres: The terminal primary amino group could be replaced with other polar, hydrogen-bonding groups such as a hydroxyl (-OH) or thiol (-SH) group. However, this would remove the potential for ionic interactions, which may be critical for activity.

The table below provides examples of common bioisosteric replacements for amide groups.

| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |

|---|---|---|---|

| Amide | 1,2,4-Triazole | Increased metabolic stability, retains H-bonding capacity | drughunter.comnih.gov |

| Amide | 1,2,4-Oxadiazole | Improved metabolic stability | nih.gov |

| Amide | Trifluoroethylamine | Enhanced metabolic stability, reduced basicity of amine | drughunter.com |

| Amide | Ester | Can alter polarity and hydrolysis rate | nih.gov |

To discover truly novel chemotypes, more drastic changes to the molecular architecture can be pursued through scaffold hopping and fragment-based design.

Scaffold Hopping: This strategy involves replacing the core molecular scaffold (in this case, the indoline) with a structurally different one while retaining the original orientation of the key functional groups. This can lead to the discovery of compounds with completely new intellectual property and potentially improved properties. A successful example of this approach was the transformation of indole-based MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by "hopping" to an indazole scaffold. nih.govrsc.org This was achieved by recognizing that the indazole core could maintain the critical spatial relationship between a carboxylic acid and a key binding moiety. nih.gov Similar logic could be applied to the this compound structure, exploring alternative heterocyclic systems that can properly present the acyl linkage and the aminobutane side chain.

Fragment-Based Design: In this approach, the target molecule is deconstructed into its constituent fragments: the indoline group, the acyl linker, and the aminobutane tail. Fragment-based screening techniques, such as X-ray crystallography or NMR, can then be used to identify small, low-affinity fragments that bind to different pockets of the biological target. nih.gov For example, an indoline fragment might be found to bind in one subsite, while an aminobutane-like fragment binds in another. These fragments can then be computationally or synthetically linked together to create a novel, high-affinity ligand. nih.gov This method allows for the exploration of a much wider chemical space and can lead to the development of highly efficient and novel inhibitors. nih.govnih.gov

Focused Library Synthesis for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For a specific scaffold such as this compound, a systematic exploration of its SAR is achieved through the design and generation of a focused library. This process involves the strategic synthesis of a curated collection of analogues where specific regions of the molecule are systematically modified. The goal is not to create vast numbers of random compounds, but rather to produce a manageable set of molecules that probe specific hypotheses about the pharmacophore—the essential molecular features responsible for the compound's biological activity.

The design of such a library for a compound like this compound would typically involve dissecting the molecule into key structural regions that can be independently modified. These regions include:

The Indoline Ring: Substituents can be introduced at various positions (e.g., 4-, 5-, 6-, or 7-positions) to probe the effects of sterics and electronics on activity.

The Butan-1-one Linker: The length and rigidity of this four-carbon chain can be altered.

The Terminal Amino Group: The primary amine can be modified to secondary or tertiary amines with various alkyl or aryl substituents to explore the impact on basicity and lipophilicity.

By generating a focused library that explores these variations, researchers can systematically map the SAR, identifying which modifications enhance potency and selectivity, and which are detrimental to activity. This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound. For central nervous system (CNS) targets, library design often incorporates additional principles to favor blood-brain barrier permeability, such as maintaining a low molecular weight, controlling polar surface area, and limiting the number of hydrogen bond donors. enamine.netlifechemicals.com

Combinatorial and Parallel Synthesis Approaches for Analogue Generation

To efficiently generate the focused libraries required for SAR elucidation, medicinal chemists employ modern high-throughput synthesis techniques such as combinatorial and parallel synthesis. asynt.com Parallel synthesis, in particular, is a powerful strategy for this purpose as it allows for the simultaneous synthesis of multiple, structurally distinct compounds in a spatially separated manner (e.g., in individual wells of a multi-well plate). youtube.com This approach ensures that the identity of each compound is known throughout the process, facilitating the direct correlation of structure with activity. asynt.com

A hypothetical parallel synthesis strategy to generate analogues of this compound could be based on the well-established synthesis of butyrophenone (B1668137) analogues. nih.gov This could involve a convergent synthesis where two sets of building blocks are combined. For instance, a set of diverse, substituted indolines could be reacted with a common acylating agent, such as 4-chlorobutyryl chloride, followed by displacement of the chloride with various amines.

This modular approach allows for the rapid generation of a matrix of products from a limited set of starting materials. For example, by starting with 10 different substituted indolines and 10 different amines, a library of 100 unique analogues can be synthesized in a parallel format. This efficiency is crucial for accelerating the design-make-test-analyze cycle in lead optimization. youtube.com

Below is an interactive data table illustrating a hypothetical set of analogues that could be generated through parallel synthesis to explore the SAR around the indoline and terminal amine moieties.

High-Throughput Screening in SAR Development

Once a focused library of analogues has been synthesized, the next crucial step is to evaluate their biological activity. High-Throughput Screening (HTS) provides the necessary technology to rapidly assess large numbers of compounds, making it an indispensable tool in SAR development. celtarys.com HTS automates the testing process, allowing for the evaluation of thousands of data points in a single day, a task that would be impossible with traditional manual methods.

For compounds like this compound, which are structurally related to ligands that target G-protein coupled receptors (GPCRs), a variety of HTS assays can be employed. nih.gov GPCRs are a major class of drug targets, and numerous robust screening assays have been developed to measure their activation or inhibition. physiology.org Common HTS assays for GPCRs include:

Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target receptor. This provides data on the compound's binding affinity (Ki). creativebiomart.net

Calcium Flux Assays: Many GPCRs, upon activation, trigger the release of intracellular calcium. Fluorescent dyes that are sensitive to calcium concentration can be used to measure this response, providing a functional readout of receptor activation (agonism) or inhibition (antagonism). physiology.org

cAMP Assays: Other GPCRs modulate the levels of the second messenger cyclic AMP (cAMP). Assays that detect changes in cAMP levels are widely used to screen for compounds that interact with these receptors. celtarys.comcreativebiomart.net

The data generated from HTS are used to build a quantitative SAR. By comparing the biological activity (e.g., binding affinity or functional potency) of each analogue in the library, researchers can deduce the impact of specific structural changes. For example, screening the hypothetical library from Table 1 might reveal that a fluorine atom at the 5-position of the indoline ring increases affinity, while a dimethylamino terminal group is more favorable than a primary amine.

The following interactive data table presents hypothetical HTS data for the library of analogues, illustrating how such data is used to inform the SAR.

This systematic approach, combining focused library synthesis with high-throughput screening, allows for the rapid and efficient elucidation of Structure-Activity Relationships, guiding the optimization of lead compounds toward potential drug candidates.

Advanced Analytical Techniques in Compound Characterization and Biological Assessment

Chromatographic and Separative Techniques for Purity and Identity Confirmation in Research Studies

There is no specific information available in the scientific literature detailing the use of High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis or purification of 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one. As a result, no established methods, including details on columns, mobile phases, detection parameters, or retention times, could be retrieved. Furthermore, no data on the application of preparative HPLC for the isolation and purification of this specific compound is publicly documented.

Due to the absence of research data for "this compound" in these specific analytical and biological applications, no data tables or detailed research findings can be provided.

Future Research Directions and Translational Perspectives Academic Context

Development of Advanced Chemical Probes

To elucidate the precise mechanisms of action and cellular fate of 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one, the development of advanced chemical probes is an essential next step. These tools can enable direct visualization and quantification of the compound's interaction with biological systems.

Designing Photoreactive or Fluorescent Derivatives for Biological Imaging and Mechanistic Studies

The creation of fluorescently labeled ligands (FLLs) has revolutionized the study of physiologically important proteins like monoamine transporters (MATs) by allowing for direct visualization in living cells. nih.gov This approach provides significant advantages in understanding the distribution, trafficking, and function of target proteins. nih.govcolumbia.edu By tethering a fluorophore to the core structure of this compound, researchers could generate novel probes to map its binding sites and observe its dynamic behavior within neural circuits.

The design of such probes involves linking the parent compound to a suitable fluorescent dye. columbia.edu The choice of fluorophore and the position of its attachment are critical to ensure that the derivative retains its affinity and selectivity for the original biological target. These fluorescent analogs can be used to directly visualize the distribution and activity of transporters or receptors in live tissue. nih.gov For instance, fluorescent substrates can be employed in assays where the uptake of the probe into a cell through a transporter leads to an increase in fluorescence intensity, allowing for high-throughput screening of other potential inhibitors. researchgate.net

Future research could focus on synthesizing a series of fluorescent derivatives of this compound and characterizing their photophysical and pharmacological properties, as outlined in the hypothetical data table below.

Table 1: Hypothetical Properties of a Fluorescent Derivative

| Property | Proposed Value | Rationale |

|---|---|---|

| Fluorophore | A compact, bright, and photostable dye | To enable sensitive detection and minimize phototoxicity in live-cell imaging. |

| Excitation Max (λex) | ~488 nm | Compatibility with common laser lines used in confocal microscopy. |

| Emission Max (λem) | ~520 nm | To provide a clear signal with minimal spectral overlap with cellular autofluorescence. |

| Target Affinity (Ki) | < 100 nM | To ensure the probe binds with high affinity to its intended biological target for effective visualization. |

| Cellular Uptake | Demonstrable via target-expressing cells | To confirm that the probe can be used to monitor transporter or receptor function. researchgate.net |

Exploring Novel Biological Targets and Therapeutic Hypotheses

While the structure of this compound suggests potential activity at monoamine transporters, a comprehensive understanding requires screening against a broader array of biological targets. researchgate.net This exploration could uncover unexpected mechanisms of action and open up new therapeutic avenues.

Investigation of Underexplored Receptor Subtypes or Enzyme Families

A systematic screening campaign using binding assays and functional assays against a diverse panel of targets would be a crucial step. This could reveal novel, high-affinity interactions that were not predicted by initial structural assessments. Identifying a novel target could lead to the development of entirely new therapeutic hypotheses for conditions not traditionally associated with monoaminergic drugs.

Table 2: Potential Underexplored Target Classes for Screening

| Target Class | Examples | Rationale for Investigation |

|---|---|---|

| Orphan GPCRs | GPR88, GPR52 | Many orphan receptors are expressed in the central nervous system and their functions are still being elucidated, representing an opportunity for novel drug discovery. |

| Sigma Receptors | σ1, σ2 | These receptors are involved in various cellular functions and are implicated in neuropsychiatric and neurodegenerative disorders. |

| Trace Amine-Associated Receptors (TAARs) | TAAR1, TAAR5 | These receptors are known to bind endogenous monoamines and related structures, making them plausible targets. |

| Vesicular Monoamine Transporter (VMAT2) | - | As a key component of monoaminergic neurotransmission, assessing interaction with VMAT2 is a logical extension of primary transporter studies. columbia.edu |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Computational Design of Novel Analogues with Desired Properties

Table 3: Workflow for AI-Driven Analogue Design

| Step | Description | AI/ML Tools | Desired Outcome |

|---|---|---|---|

| 1. Data Curation | Aggregate existing data on the target compound and structurally related molecules with known biological activities. | Data mining algorithms | A comprehensive dataset for model training. |

| 2. Model Training | Develop predictive models (e.g., QSAR, deep learning) that correlate chemical structure with biological activity and desired properties. | Scikit-learn, TensorFlow | A validated computational model that can accurately predict the properties of new molecules. open-neuroscience.com |

| 3. De Novo Design | Use generative models to design novel molecular structures based on the scaffold of the parent compound. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | A library of virtual compounds with high predicted affinity and selectivity. |

| 4. Virtual Screening & Prioritization | Screen the virtual library using the predictive models and prioritize candidates based on a multi-parameter optimization score. | Docking simulations, ADMET prediction models | A small, focused set of the most promising analogues for chemical synthesis. |

Academic Collaborations and Open Science Initiatives

The complexity and high cost of modern drug discovery make collaboration essential. acs.org Partnerships between academic institutions and industry, as well as participation in open science initiatives, can significantly accelerate research progress. nih.govuniversiteitleiden.nl

Academic-industry collaborations provide access to complementary expertise and resources. acs.orgliverpool.ac.uk Academic labs often excel in basic research and the discovery of novel biological mechanisms, while industry partners bring expertise in drug development, optimization, and clinical translation. universiteitleiden.nl Such partnerships are a key driver of pharmaceutical innovation. acs.org

Furthermore, embracing open science principles—the sharing of data, research tools, and results—can prevent the duplication of effort and foster a more efficient research ecosystem. nih.gov Initiatives like the Montreal Neurological Institute's (The Neuro) Open Science model aim to accelerate research by making data and materials widely available to the global scientific community. mcgill.cascientific-computing.com Adopting such a model for the study of this compound and its analogues would attract collaborators and speed the pace of discovery. nih.govmcgill.ca Open platforms like NeuroFedora and NeuroML also contribute to this collaborative environment by providing shared software and modeling languages. open-neuroscience.com

Interdisciplinary Approaches to Accelerate Fundamental Discoveries

The journey of a compound from initial synthesis to a potential therapeutic agent is inherently complex, demanding a convergence of expertise from various scientific disciplines. rroij.comsolubilityofthings.com For a molecule like This compound , an interdisciplinary approach is not just beneficial but essential for unlocking its full potential and accelerating fundamental discoveries. acs.org